molecular formula C11H14F5NO5S B13920812 Tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate

Tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate

Cat. No.: B13920812
M. Wt: 367.29 g/mol
InChI Key: YHYHRFAJMQRAGP-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a trifluoromethylsulfonyloxy group, making it a valuable molecule for synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of alcohols, ketones, and other functionalized compounds .

Scientific Research Applications

Tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms and the trifluoromethylsulfonyloxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biological activity and the modulation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate lies in its trifluoromethylsulfonyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming diverse derivatives, making it a valuable molecule for various applications in research and industry .

Properties

Molecular Formula

C11H14F5NO5S

Molecular Weight

367.29 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate

InChI

InChI=1S/C11H14F5NO5S/c1-9(2,3)21-8(18)17-5-4-7(10(12,13)6-17)22-23(19,20)11(14,15)16/h4H,5-6H2,1-3H3

InChI Key

YHYHRFAJMQRAGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C(C(C1)(F)F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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